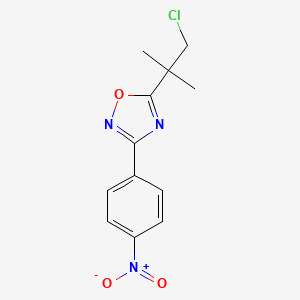

5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole

CAS No.: 1133116-15-0

Cat. No.: VC2812905

Molecular Formula: C12H12ClN3O3

Molecular Weight: 281.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1133116-15-0 |

|---|---|

| Molecular Formula | C12H12ClN3O3 |

| Molecular Weight | 281.69 g/mol |

| IUPAC Name | 5-(1-chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C12H12ClN3O3/c1-12(2,7-13)11-14-10(15-19-11)8-3-5-9(6-4-8)16(17)18/h3-6H,7H2,1-2H3 |

| Standard InChI Key | CGFOQTRAAJTHAV-UHFFFAOYSA-N |

| SMILES | CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

The compound's reactivity profile is influenced by both the oxadiazole core and its specific substituents. The 1,2,4-oxadiazole ring is generally stable under physiological conditions, which is advantageous for drug development applications . The presence of the nitro group increases the electrophilicity of the phenyl ring, potentially enhancing interactions with nucleophilic sites in biological targets.

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can be achieved through several established methods for 1,2,4-oxadiazole synthesis. The most common approach involves the cyclization of amidoximes with carboxylic acid derivatives . For this specific compound, the synthesis would typically start with 4-nitrobenzamidoxime, which would then undergo O-acylation and subsequent cyclodehydration with a derivative of 3-chloro-2,2-dimethylpropanoic acid.

Modern and Green Chemistry Approaches

Recent advancements in the synthesis of 1,2,4-oxadiazole derivatives offer more efficient and environmentally friendly methods that could be applied to the synthesis of 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One such approach is the one-pot synthesis procedure reported by Baykov et al. (2017), which utilizes a superbase medium (NaOH/DMSO) to facilitate the reaction between amidoximes and carboxylic acid esters at room temperature . This method could potentially be adapted for the synthesis of the target compound, offering advantages such as milder conditions and simplified purification.

Another modern approach is microwave-assisted synthesis, which has been employed successfully for the preparation of various 1,2,4-oxadiazole derivatives. This method significantly reduces reaction times and often improves yields compared to conventional heating methods. For the synthesis of 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, microwave irradiation could facilitate the cyclization step, potentially leading to higher yields and shorter reaction times.

| Synthesis Method | Advantages | Limitations | Potential Application to Target Compound |

|---|---|---|---|

| Tiemann and Krüger Method | Well-established | Formation of byproducts | Requires optimization for selectivity |

| Catalyst-assisted (TBAF/Pyridine) | Improved efficiency | Additional reagents needed | Suitable with modifications |

| Superbase Medium (NaOH/DMSO) | Room temperature conditions | Moderate to long reaction times | Highly applicable |

| Microwave-assisted Synthesis | Reduced reaction time, higher yields | Specialized equipment required | Excellent for scaling up |

| 1,3-Dipolar Cycloaddition | Alternative pathway | Low reactivity of nitriles | Less preferred due to complexity |

| Mechanochemistry | Solvent-free, environmentally friendly | Method still developing | Promising future direction |

Structural Characteristics

Molecular Structure Analysis

The 1-chloro-2-methylpropan-2-yl group at position 5 introduces steric bulk and flexibility to the molecule. This aliphatic substituent likely adopts various conformations due to rotational freedom around the bond connecting it to the oxadiazole ring. The presence of the chlorine atom introduces a potential site for hydrogen bonding or electrophilic interactions, which could be significant for the compound's biological activity.

Electronic Properties

The electronic properties of 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are significantly influenced by the 4-nitrophenyl substituent. The nitro group's strong electron-withdrawing effect depletes electron density from the phenyl ring, creating a polarized electronic distribution that can enhance interactions with electron-rich regions of biological targets. This electronic characteristic is particularly relevant for potential anticancer and antimicrobial activities, as it may facilitate binding to specific protein pockets or nucleic acid structures.

The 1,2,4-oxadiazole ring itself contributes to the compound's electronic profile through its inherent aromaticity and the presence of nitrogen atoms that can serve as hydrogen bond acceptors. The combination of the oxadiazole core with the electron-withdrawing 4-nitrophenyl group creates a highly polarized molecule with distinct electronic regions, potentially enhancing its binding specificity to biological targets.

Structure-Activity Relationship Insights

Research Prospects and Applications

Current Research Status

While specific research on 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is limited based on the available search results, the compound represents a logical extension of current research trends in 1,2,4-oxadiazole chemistry. The interest in 1,2,4-oxadiazoles as a scaffold for drug development has doubled in the last fifteen years, highlighting the growing recognition of their therapeutic potential .

Current research in this field focuses on optimizing synthesis methods, exploring structure-activity relationships, and investigating specific biological targets for 1,2,4-oxadiazole derivatives. The development of green chemistry approaches for oxadiazole synthesis, such as mechanochemistry, represents a promising direction that could be applied to the preparation of 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole .

Future Research Directions

Several promising research directions can be proposed for 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole:

-

Comprehensive biological evaluation against various cancer cell lines to establish its anticancer profile and compare it with structurally similar compounds.

-

Investigation of specific molecular targets and mechanisms of action through techniques such as computational modeling, binding assays, and proteomics.

-

Structural modifications to optimize activity and pharmacokinetic properties, particularly focusing on variations of the nitrophenyl substituent and the chloroalkyl group.

-

Development of more efficient and environmentally friendly synthesis methods, potentially leveraging mechanochemistry or continuous flow chemistry approaches.

-

Exploration of potential synergistic effects with established anticancer or antimicrobial agents, which could lead to combination therapies with enhanced efficacy.

Table 4: Proposed Research Directions for 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

| Research Area | Specific Investigations | Expected Outcomes | Significance |

|---|---|---|---|

| Biological Activity Profiling | Testing against various cancer cell lines and bacterial strains | Comprehensive activity profile | Identification of most promising therapeutic applications |

| Mechanism of Action Studies | Target identification, pathway analysis | Understanding of molecular interactions | Rational design of improved derivatives |

| Structure Optimization | Modification of substituents, SAR studies | Enhanced activity and pharmacokinetic properties | Development of lead compounds |

| Synthesis Method Development | Green chemistry approaches, scalable methods | More efficient and sustainable synthesis | Facilitation of further research and development |

| Combination Therapy Evaluation | Synergy studies with established drugs | Identification of effective drug combinations | Potential for improved therapeutic outcomes |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume